2,3,5-Tribromothieno[3,2-b]thiophene

Catalog No.
S754281
CAS No.
25121-88-4
M.F
C6HBr3S2
M. Wt
376.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Tribromothieno[3,2-b]thiophene

CAS Number

25121-88-4

Product Name

2,3,5-Tribromothieno[3,2-b]thiophene

IUPAC Name

2,5,6-tribromothieno[3,2-b]thiophene

Molecular Formula

C6HBr3S2

Molecular Weight

376.9 g/mol

InChI

InChI=1S/C6HBr3S2/c7-3-1-2-5(11-3)4(8)6(9)10-2/h1H

InChI Key

JFYOKEVNMWXDNQ-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1SC(=C2Br)Br)Br

Canonical SMILES

C1=C(SC2=C1SC(=C2Br)Br)Br

Organic Electronics

TBT, due to its conjugated structure and the presence of electron-withdrawing bromine atoms, exhibits interesting optoelectronic properties, making it a valuable building block for organic electronics.

  • Organic Field-Effect Transistors (OFETs)

    Research suggests that TBT can be incorporated into the design of OFETs, which are transistor devices utilizing organic semiconductors. Studies have demonstrated that TBT-based polymers exhibit good charge carrier mobility, a crucial parameter for efficient transistor operation [].

  • Organic Photovoltaics (OPVs)

    TBT has also been explored in the context of OPVs, which are devices that convert light energy into electricity. The introduction of TBT units into OPV materials has been shown to enhance light absorption and improve power conversion efficiency [].

Supramolecular Chemistry

TBT's unique structure allows it to participate in non-covalent interactions, such as π-π stacking and halogen bonding, which are vital for constructing supramolecular assemblies.

  • Self-assembled structures

    Researchers have employed TBT to create various self-assembled structures, including nanotubes and nanorods, by exploiting these intermolecular interactions []. These nanostructures have potential applications in areas like sensing and drug delivery.

  • Functional materials

    The ability of TBT to form well-defined supramolecular assemblies paves the way for the development of functional materials with tailored properties. For instance, TBT-based materials can be designed for applications in organic light-emitting diodes (OLEDs) and photocatalysis [].

2,3,5-Tribromothieno[3,2-b]thiophene is a brominated derivative of thieno[3,2-b]thiophene, characterized by its molecular formula C6HBr3S2C_6HBr_3S_2 and a molecular weight of approximately 376.91 g/mol. This compound features three bromine atoms attached to the thieno[3,2-b]thiophene structure, which is a fused bicyclic system comprising thiophene and thieno rings. The presence of bromine enhances its reactivity and solubility, making it suitable for various chemical applications and studies .

The chemical behavior of 2,3,5-tribromothieno[3,2-b]thiophene includes:

  • Bromination Reactions: The compound can undergo further bromination to yield more highly brominated derivatives, such as 2,3,5,6-tetrabromothieno[3,2-b]thiophene .
  • Lithiation: Reaction with butyllithium can lead to lithiation at the 2 and 5 positions, allowing for subsequent electrophilic substitution reactions .
  • Cross-Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form more complex organic structures by reacting with various boronic acids or alkenes .

The synthesis of 2,3,5-tribromothieno[3,2-b]thiophene can be achieved through several methods:

  • Bromination of Thieno[3,2-b]thiophene: The compound can be synthesized by treating thieno[3,2-b]thiophene with bromine in a suitable solvent such as acetic acid or chloroform under controlled conditions to ensure selective substitution at the desired positions .
  • Sequential Bromination: Starting from less brominated precursors allows for stepwise bromination to achieve the desired substitution pattern. This method provides better control over the reaction conditions and product distribution .

The applications of 2,3,5-tribromothieno[3,2-b]thiophene are diverse:

  • Organic Electronics: It serves as an intermediate in the synthesis of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to its favorable electronic properties.
  • Material Science: Its unique structure allows it to be utilized in creating conjugated polymers and supramolecular structures that have potential applications in sensors and optoelectronic devices .

Interaction studies involving 2,3,5-tribromothieno[3,2-b]thiophene focus on its reactivity with various electrophiles following lithiation or bromination. These studies are crucial for understanding how this compound can be modified to enhance its properties or create new materials with specific functionalities. Additionally, its interactions with biological systems are under investigation to assess potential therapeutic applications or toxicity profiles.

Several compounds share structural similarities with 2,3,5-tribromothieno[3,2-b]thiophene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-Dibromothieno[3,2-b]thiopheneC6HBr2S2Fewer bromine substituents; used in simpler electronic applications.
2,5-Dibromothieno[3,2-b]thiopheneC6HBr2S2Different substitution pattern; shows distinct electronic properties.
2,3,5,6-Tetrabromothieno[3,2-b]thiopheneC6Br4S2Fully brominated; higher reactivity; used in advanced polymer synthesis.
Thieno[3,2-b]thiopheneC4H4SBase structure without bromination; serves as a precursor for various derivatives.

Uniqueness: The unique feature of 2,3,5-tribromothieno[3,2-b]thiophene lies in its specific pattern of bromination which influences its electronic properties and reactivity compared to other derivatives. Its intermediate nature allows it to bridge simpler compounds and fully brominated derivatives for diverse applications in material science and organic electronics.

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 2,3,5-tribromothieno[3,2-b]thiophene, reflecting its bromine substitution pattern on the bicyclic thieno[3,2-b]thiophene scaffold. Its CAS Registry Number is 25121-88-4. Alternative designations include 2,5,6-tribromothieno[3,2-b]thiophene in some crystallographic studies, though this nomenclature is less common.

Molecular Formula and Weight Analysis

The molecular formula is C₆HBr₃S₂, with a calculated molecular weight of 376.91 g/mol. Exact mass measurements via high-resolution mass spectrometry (HRMS) confirm a value of 373.707 Da.

Table 1: Molecular Identity Data

PropertyValueSource
CAS Number25121-88-4
Molecular FormulaC₆HBr₃S₂
Molecular Weight (g/mol)376.91
Exact Mass (Da)373.707

Crystallographic Structure and Bonding Configurations

Single-crystal X-ray diffraction studies reveal a planar fused-ring system with bond lengths and angles consistent with aromatic thiophene derivatives. The dihedral angle between the two thiophene rings is <2°, indicating near-perfect coplanarity. Bromine atoms occupy positions 2, 3, and 5, creating a polarized electron distribution that enhances π-π stacking in solid-state structures.

Key crystallographic parameters include:

  • Space Group: P-1 (triclinic)
  • Unit Cell Dimensions:
    • a = 5.9308(2) Å
    • b = 10.9695(3) Å
    • c = 14.7966(4) Å
    • α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)°

Figure 1: X-ray crystal structure of 2,3,5-tribromothieno[3,2-b]thiophene, highlighting bromine positions (yellow) and sulfur atoms (orange).

Bromine Substitution Patterns in Thieno[3,2-b]thiophene Derivatives

Bromination of thieno[3,2-b]thiophene typically proceeds via electrophilic substitution, with reactivity order: C3 > C2 > C5 > C6. The 2,3,5-trisubstituted derivative is synthesized using controlled bromine excess in acetic acid, avoiding over-bromination to tetrabromo analogs. Comparative analysis of related derivatives:

Table 2: Brominated Thieno[3,2-b]thiophene Derivatives

CompoundBromine PositionsMolecular FormulaApplications
3,6-Dibromothieno[3,2-b]thiophene3,6C₆H₂Br₂S₂OLEDs, OFETs
2,3,5,6-Tetrabromothieno[3,2-b]thiophene2,3,5,6C₆Br₄S₂Polymer synthesis

MethodStarting MaterialConditionsRegioselectivityYield (%)Product
Direct bromination with Br₂/AcOHThieno[3,2-b]thiophene80-90°C, glacial acetic acidC-2, C-5 positions872,5-Dibromothieno[3,2-b]thiophene
N-Bromosuccinimide in DMFThieno[3,2-b]thiophene0°C to RT, DMF solventC-2, C-5 positions912,5-Dibromothieno[3,2-b]thiophene
Bromine in chloroformThieno[3,2-b]thiopheneRoom temperature, CHCl₃Multiple positionsVariableMixed brominated products
Electrophilic brominationThieno[3,2-b]thiopheneDioxane, π-complex formationC-2 position exclusiveHigh selectivity2-Bromothieno[3,2-b]thiophene
Halogen dance reaction2,5-Dibromothieno[3,2-b]thiopheneLDA, low temperatureC-3, C-6 positionsGood3,6-Dibromothieno[3,2-b]thiophene

The halogen dance reaction represents a specialized technique for accessing different bromination patterns [33]. Starting from 2,5-dibromothieno[3,2-b]thiophene, treatment with lithium diisopropylamide at low temperatures induces migration of bromine atoms to the 3,6-positions, yielding 3,6-dibromothieno[3,2-b]thiophene [33]. This methodology enables the preparation of regioisomeric brominated derivatives that serve as building blocks for further synthetic elaboration [33].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions constitute the primary synthetic methodology for functionalizing brominated thieno[3,2-b]thiophene derivatives [3] [6]. The Suzuki-Miyaura coupling reaction has emerged as the most versatile approach for installing aryl substituents at specific positions of the tribromothieno[3,2-b]thiophene scaffold [3]. These reactions typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst in combination with potassium phosphate as the base [3].

Site-selective Suzuki-Miyaura reactions have been developed to enable programmable functionalization of polybrominated thieno[3,2-b]thiophene substrates [3] [6]. The reaction conditions involve heating 2,3,5,6-tetrabromothieno[3,2-b]thiophene with arylboronic acids in the presence of palladium catalyst at 90-110°C [3]. The coupling reactions demonstrate predictable site-selectivity, preferentially occurring at the C-2 and C-5 positions before proceeding to the C-3 and C-6 positions [3].

Stille coupling reactions provide an alternative palladium-catalyzed methodology for arylation of brominated thieno[3,2-b]thiophene derivatives [40] [41]. These reactions utilize organostannane reagents in combination with dichlorobis(triphenylphosphine)palladium(II) catalyst in refluxing tetrahydrofuran [40]. The Stille coupling approach offers advantages in cases where the corresponding boronic acid derivatives are unstable or difficult to prepare [40].

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemTemperature (°C)SolventYield Range (%)Selectivity
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄90-110Toluene/H₂O25-80C-2, C-5 preferential
Stille couplingPdCl₂(PPh₃)₂/THFRefluxTHF54-70Good
Negishi couplingPd(0)/Ni(0) catalystsRoom temp to 100THF/TolueneModerateVariable
Heck reactionPd(OAc)₂/KOAc80-90DCE/DMAc83-88Site-dependent
Site-selective SuzukiPd(PPh₃)₄/toluene-H₂O110Toluene/H₂O (4:1)38-52Programmable

Negishi coupling reactions enable the incorporation of alkyl and aryl groups through the use of organozinc reagents [43] [44]. These reactions typically require stringent anhydrous conditions and inert atmosphere due to the moisture sensitivity of organozinc compounds [43]. The palladium or nickel catalysts employed in Negishi couplings include tetrakis(triphenylphosphine)palladium(0), nickel(II) acetylacetonate, and bis(1,5-cyclooctadiene)nickel(0) [43].

Heck-type reactions have been applied to the functionalization of brominated thieno[3,2-b]thiophene substrates with alkene coupling partners [14]. These reactions proceed under mild conditions with high efficiency and excellent functional group tolerance [14]. The palladium-catalyzed Heck coupling utilizes palladium(II) acetate with potassium acetate as base in dichloroethane or N,N-dimethylacetamide solvents [14].

Regioselective Functionalization Strategies

Regioselective functionalization of the thieno[3,2-b]thiophene scaffold requires careful consideration of the electronic and steric factors that govern reactivity at different positions [15] [16]. The development of site-selective metallation protocols has enabled the controlled functionalization of all four positions of the thieno[3,2-b]thiophene ring system [15]. Starting from 2,5-dichlorothieno[3,2-b]thiophene, magnesiation of the 3- and 6-positions using 2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex provides access to 3,6-difunctionalized derivatives [15].

Sequential functionalization strategies have been developed to achieve full substitution of the thieno[3,2-b]thiophene core [15] [16]. The approach involves initial magnesiation at the 3- and 6-positions, followed by trapping with various electrophiles to install desired functional groups [15]. Subsequent dechlorination and regioselective metalation or magnesium insertion into the carbon-chlorine bonds provides access to fully functionalized thieno[3,2-b]thiophene derivatives [15].

Direct lithiation methodologies enable regioselective functionalization at specific positions of the thieno[3,2-b]thiophene scaffold [34]. Treatment of thieno[3,2-b]thiophene with two molar equivalents of n-butyllithium yields the 2,5-dilithiated derivative, which can be trapped with electrophilic reagents to introduce substituents at these positions [34]. Similarly, 3,6-dibromothieno[3,2-b]thiophene undergoes lithium-bromine exchange to generate the corresponding 3,6-dilithiated compound [34].

Halogen-lithium exchange reactions provide a versatile approach for regioselective functionalization of polybrominated thieno[3,2-b]thiophene derivatives [34]. The exchange reactions typically proceed at low temperatures using n-butyllithium in tetrahydrofuran, generating reactive organolithium intermediates that can be quenched with various electrophiles [34]. This methodology enables the selective replacement of bromine substituents with a wide range of functional groups [34].

The electronic properties of the thieno[3,2-b]thiophene scaffold influence the regioselectivity of electrophilic and nucleophilic substitution reactions [5] [20]. Theoretical calculations and experimental observations indicate that the C-2 and C-5 positions are more reactive toward electrophilic attack due to their higher electron density [5]. Conversely, the C-3 and C-6 positions exhibit enhanced reactivity toward nucleophilic substitution reactions [20].

Purification and Characterization Protocols

The purification of 2,3,5-tribromothieno[3,2-b]thiophene and related derivatives typically employs column chromatography on silica gel using petroleum ether or hexane as the eluent [47] [29]. The separation is based on differences in polarity, with tribrominated derivatives generally exhibiting lower polarity than less substituted analogs [28]. Flash chromatography techniques enable efficient separation of regioisomeric products and removal of impurities [47].

Recrystallization methods provide an effective means for obtaining high-purity crystalline materials [29] [33]. The choice of recrystallization solvent depends on the solubility characteristics of the specific compound, with common solvents including ethanol, N,N-dimethylformamide/ethanol mixtures, and dichloromethane [29]. The recrystallization process typically involves dissolution in the minimum amount of hot solvent, followed by slow cooling to promote crystal formation [29].

Table 3: Characterization Protocols for Tribromothieno[3,2-b]thiophene

TechniqueSolvent/ConditionsKey FeaturesExpected Values
¹H NMRCDCl₃, 400 MHzAromatic protons 7.15-7.83 ppmSinglet for β-protons
¹³C NMRCDCl₃, 100 MHzAromatic carbons 118-148 ppmQuaternary C signals
Mass SpectrometryEI/ESI methodsMolecular ion peaks, fragmentationM⁺ at m/z 376.9
IR SpectroscopyKBr pelletsC=C stretch, aromatic C-H3083 cm⁻¹ (Ar C-H)
Melting PointCapillary methodCrystalline purity assessment118-127°C range
Column ChromatographySilica gel/petroleum etherSeparation by polarityRf values 0.3-0.7

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of tribromothieno[3,2-b]thiophene derivatives [39] [47]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for aromatic protons in the range of 7.15-7.83 parts per million [39] [47]. The β-protons of the thieno[3,2-b]thiophene system appear as singlets due to the symmetry of the fused ring structure [39]. Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbon signals in the range of 118-148 parts per million, with quaternary carbons appearing as distinct signals [39].

Mass spectrometry analysis employs electron ionization or electrospray ionization techniques to determine molecular weights and fragmentation patterns [32] [38]. The molecular ion peak for 2,3,5-tribromothieno[3,2-b]thiophene appears at m/z 376.9, corresponding to the molecular formula C₆HBr₃S₂ [32]. Fragmentation patterns provide structural information through the sequential loss of bromine atoms and thiophene ring fragments [38].

Infrared spectroscopy characterization reveals characteristic absorption bands for aromatic carbon-hydrogen stretching vibrations around 3083 cm⁻¹ [39]. Additional bands corresponding to carbon-carbon double bond stretching and aromatic skeletal vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [39]. The infrared spectrum provides confirmation of the aromatic character and substitution pattern of the thieno[3,2-b]thiophene scaffold [39].

XLogP3

5.4

Wikipedia

2,3,5-tribromothieno[3,2-b]thiophene

Dates

Last modified: 08-15-2023

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